molecular formula C20H22N6O4S B2932748 N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 941896-95-3

N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2932748
CAS No.: 941896-95-3
M. Wt: 442.49
InChI Key: CBZQGPRSXBJGQU-UHFFFAOYSA-N
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Description

N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a chemical compound with a complex structure, known for its multifaceted applications in various fields of science and industry. This compound is characterized by the presence of multiple functional groups, which contribute to its diverse reactivity and utility in different chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves a multi-step process. The initial step often includes the construction of the pyrazolopyrimidine core, followed by the introduction of the morpholino and methylthio groups. Subsequent steps involve the addition of the benzo[d][1,3]dioxole moiety and the formation of the carboxamide group.

Reaction conditions may vary depending on the desired yield and purity, but common conditions include the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like palladium on carbon. The reactions are typically carried out under inert atmosphere conditions, such as a nitrogen or argon environment, to prevent oxidation and other unwanted side reactions.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound is optimized for efficiency and cost-effectiveness. This involves the use of large-scale reactors and continuous flow processes to enhance reaction rates and product yields. Additionally, purification steps such as crystallization or chromatography are employed to ensure the final product meets industry standards for purity and quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide undergoes various types of chemical reactions, including:

  • Oxidation: : The methylthio group can be oxidized to a sulfoxide or sulfone.

  • Reduction: : The carboxamide group can be reduced to an amine.

  • Substitution: : The dioxole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Oxidizing agents: : Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

  • Reducing agents: : Lithium aluminum hydride or sodium borohydride for reduction reactions.

  • Nucleophiles: : Alkoxides or amines for substitution reactions.

Reaction conditions often involve controlled temperatures, specific solvents, and sometimes the use of protective groups to prevent unwanted side reactions.

Major Products

The major products formed from these reactions vary based on the type of reaction. For example:

  • Oxidation of the methylthio group yields sulfoxide or sulfone derivatives.

  • Reduction of the carboxamide group results in the formation of primary amine derivatives.

  • Substitution reactions involving the dioxole ring produce various substituted benzo[d][1,3]dioxole derivatives.

Scientific Research Applications

N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide has diverse applications in scientific research, including:

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure and functional groups make it a valuable intermediate in organic synthesis and medicinal chemistry.

Biology

In biological research, this compound is studied for its potential bioactivity. It can interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In the field of medicine, this compound is investigated for its therapeutic potential. Its ability to modulate specific molecular pathways makes it a promising candidate for the treatment of various diseases, including cancer and inflammatory disorders.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties contribute to the development of innovative products and technologies.

Mechanism of Action

The mechanism by which N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways.

Molecular Targets and Pathways

The compound may inhibit or activate certain enzymes, leading to changes in cellular processes. For instance, it could modulate signaling pathways related to cell growth and survival, making it relevant in cancer research. Additionally, it may interact with receptors involved in inflammation, providing potential therapeutic benefits in inflammatory diseases.

Comparison with Similar Compounds

N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide can be compared to other similar compounds, such as:

  • N-(2-(6-(methylthio)-4-piperidino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide: : This compound shares a similar core structure but has a piperidino group instead of a morpholino group, which may result in different bioactivity and reactivity.

  • N-(2-(6-(methylthio)-4-dimethylamino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide: : This compound features a dimethylamino group, offering unique properties compared to the morpholino analog.

Uniqueness

What sets this compound apart is its specific combination of functional groups, which impart distinct reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

There you have it—a deep dive into the fascinating world of this compound!

Properties

IUPAC Name

N-[2-(6-methylsulfanyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O4S/c1-31-20-23-17(25-6-8-28-9-7-25)14-11-22-26(18(14)24-20)5-4-21-19(27)13-2-3-15-16(10-13)30-12-29-15/h2-3,10-11H,4-9,12H2,1H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBZQGPRSXBJGQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C=NN2CCNC(=O)C3=CC4=C(C=C3)OCO4)C(=N1)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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